molecular formula C16H23NO4 B1585886 tert-Butyl ((S)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate CAS No. 92085-96-6

tert-Butyl ((S)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate

Cat. No. B1585886
CAS RN: 92085-96-6
M. Wt: 293.36 g/mol
InChI Key: PGSXVEDFRLNRJZ-UONOGXRCSA-N
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Description

“tert-Butyl ((S)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate” is a complex organic compound. It contains a tert-butyl group, which is a simple hydrocarbon moiety used in various chemical transformations . This compound also includes a carbamate group, which is used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Synthesis Analysis

The synthesis of tert-butyl esters, such as the one in this compound, has been developed using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tert-butyl group and a carbamate group. The tert-butyl group is known for its unique reactivity pattern elicited by its crowded structure . The carbamate group is used in the synthesis of various organic compounds .


Chemical Reactions Analysis

The tert-butyl group in this compound is known for its unique reactivity pattern. It is used in various chemical transformations and has implications in biosynthetic and biodegradation pathways . The carbamate group is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Scientific Research Applications

Synthesis and Application in Protease Inhibitors

Ghosh, Cárdenas, and Brindisi (2017) describe the enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate. This compound was used to develop a potent β-secretase inhibitor, showcasing its potential in the synthesis of novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).

Synthesis Techniques

Li, Mei, Gao, Li, Yan, and Che (2015) highlight an efficient chiral inversion key step in the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. This synthesis has advantages in terms of simplicity, cost efficiency, and yield, highlighting the practical aspects of producing this compound in a laboratory setting (Li et al., 2015).

Catalytic Epoxidation in Synthesis

Qiu, Xia, and Sun (2019) report on a catalytic epoxidation reaction involving tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate. This process is an important step in the synthesis of carfilzomib, a therapeutic agent, demonstrating the compound's role in medicinal chemistry (Qiu, Xia, & Sun, 2019).

Metalation and Alkylation Studies

Sieburth, Somers, and O'hare (1996) explored the metalation and reaction of tert-butyl carbamate derivatives with electrophiles. This study is significant for understanding the chemical reactivity and potential applications of such compounds in organic synthesis (Sieburth, Somers, & O'hare, 1996).

Role in Synthetic Organic Chemistry

Jasch, Höfling, and Heinrich (2012) discuss the use of tert-butyl phenylazocarboxylates, a related class of compounds, as versatile building blocks in synthetic organic chemistry. This indicates the broader category of tert-butyl carbamates' significance in complex organic syntheses (Jasch, Höfling, & Heinrich, 2012).

properties

IUPAC Name

tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylmethoxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(18)17-13(14-11-20-14)10-19-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSXVEDFRLNRJZ-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375927
Record name tert-Butyl {(1S)-2-(benzyloxy)-1-[(2S)-oxiran-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((S)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate

CAS RN

92085-96-6
Record name tert-Butyl {(1S)-2-(benzyloxy)-1-[(2S)-oxiran-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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